5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the condensation of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production process while maintaining the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole share structural similarities and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
5,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-8-5-4-6-11-12(8)18-15(21-11)19-14(20)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGVVGNLNAFEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC=NC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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